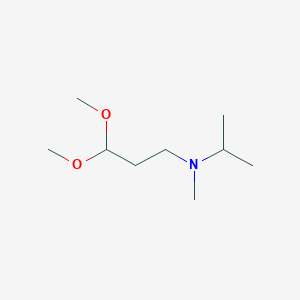

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Description

BenchChem offers high-quality (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-8(2)10(3)7-6-9(11-4)12-5/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUNAGBCRJZQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2283770-48-7 | |

| Record name | (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in Advanced Drug Discovery

As drug discovery programs increasingly target complex biological pathways, the demand for highly functionalized, sterically tunable building blocks has surged. (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine , registered under CAS number 2283770-48-7 [1], represents a sophisticated bifunctional synthon designed for late-stage functionalization.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical profile, mechanistic utility in synthetic workflows, and validated protocols for its application in pharmaceutical development.

Physicochemical Profiling & Structural Logic

The architectural design of this molecule incorporates two distinct, strategically valuable domains:

-

A Sterically Hindered Tertiary Amine: The combination of methyl and propan-2-yl (isopropyl) substituents creates a specific steric environment. In medicinal chemistry, this bulk is frequently utilized to modulate target receptor binding (e.g., fitting into hydrophobic pockets of GPCRs or kinase hinge regions) while simultaneously shielding the nitrogen lone pair to improve metabolic stability against oxidative enzymes like CYP450[2].

-

A Terminal Dimethyl Acetal: The 3,3-dimethoxypropyl chain serves as a robust, masked aldehyde. Acetals are inherently stable to basic, nucleophilic, and strongly reductive environments, allowing chemists to perform aggressive upstream transformations without prematurely triggering undesired cross-reactivity[3].

To facilitate rapid reference for assay development and synthetic planning, the quantitative data for this compound is summarized below:

| Parameter | Specification |

| IUPAC Name | (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine |

| Common Synonym | N-Isopropyl-3,3-dimethoxy-N-methylpropan-1-amine[2] |

| CAS Registry Number | 2283770-48-7[1] |

| Molecular Formula | C9H21NO2[3] |

| Molecular Weight | 175.27 g/mol [1] |

| Monoisotopic Mass | 175.15723 Da[3] |

| SMILES String | CC(C)N(C)CCC(OC)OC[3] |

| InChIKey | LFUNAGBCRJZQDB-UHFFFAOYSA-N[3] |

Mechanistic Role in Synthetic Workflows

The primary utility of (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine lies in its capacity for chemoselective unmasking . In a typical drug development pipeline, the tertiary amine moiety is appended to a core scaffold early in the synthesis. The acetal group remains inert during these steps.

Once the core is fully elaborated, the acetal is hydrolyzed under mild aqueous acidic conditions to reveal a reactive aliphatic aldehyde. This newly generated electrophile acts as a versatile anchor point for , Wittig olefination, or Grignard additions, enabling the rapid generation of diverse compound libraries for Structure-Activity Relationship (SAR) profiling.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemistry requires self-validating protocols. The following methodologies are designed not just to execute the reaction, but to provide built-in analytical checkpoints that confirm success and prevent downstream failures.

Protocol A: Acid-Catalyzed Acetal Deprotection

Objective: Unmask the dimethyl acetal to yield the reactive intermediate, 3-(methyl(propan-2-yl)amino)propanal.

-

Step 1: Dissolution. Dissolve 1.0 equivalent of (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).

-

Causality: THF is chosen because it ensures complete solubility of the organic substrate while remaining fully miscible with the aqueous acid, creating a homogeneous reaction environment.

-

-

Step 2: Hydrolysis. Dropwise, add 3.0 equivalents of 1M Hydrochloric Acid (HCl). Stir the mixture at 25°C for 2 hours.

-

Causality: Mild acidic conditions are critical. Stronger acids or elevated temperatures risk the degradation of the resulting aliphatic aldehyde, which is highly prone to self-aldol condensation.

-

-

Step 3: Validation & Quench. Monitor the reaction via LC-MS. The system is self-validating when the starting mass (

176.16

Protocol B: Chemoselective Reductive Amination

Objective: Couple the newly formed aldehyde with a target primary amine (

-

Step 1: Iminium Formation. Dissolve 1.0 equivalent of the isolated aldehyde and 1.1 equivalents of the target primary amine in 1,2-Dichloroethane (DCE). Stir at room temperature for 30 minutes.

-

Causality: Pre-stirring is essential to drive the equilibrium toward the iminium ion before introducing the reducing agent. DCE is the optimal solvent as it stabilizes the ionic intermediate better than DCM.

-

-

Step 2: Mild Reduction. Add 1.5 equivalents of Sodium Triacetoxyborohydride (

) portion-wise. Stir for 12 hours.-

Causality:

is explicitly chosen over Sodium Borohydride (

-

-

Step 3: Validation. Perform TLC analysis using a Ninhydrin stain. The disappearance of the primary amine spot (which stains strongly) and the emergence of a new tertiary/secondary amine product confirms successful coupling.

Pathway Visualization

The logical flow of this synthetic strategy—from the protected building block to the final functionalized drug candidate—is mapped in the workflow diagram below.

Figure 1: Synthetic workflow for acetal deprotection and subsequent reductive amination.

References

-

Title: PubChemLite - (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine (CID 146049954) Source: National Center for Biotechnology Information / Université du Luxembourg URL: [Link]

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (Abdel-Magid, A. F., et al.) URL: [Link]

Sources

physicochemical properties of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Executive Summary & Structural Architecture

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (CAS: 120158-46-9) represents a specialized bifunctional intermediate used primarily in the synthesis of nitrogen-containing heterocycles and pharmaceutical active ingredients (APIs). Its structure combines a basic tertiary amine core with a terminal dimethyl acetal.

The molecule acts as a "masked" aldehyde. Under physiological or basic processing conditions, it behaves as a stable lipophilic amine. However, upon exposure to acidic environments, the acetal moiety hydrolyzes to release a reactive aldehyde, enabling cyclization reactions (e.g., Pomeranz-Fritsch type cyclizations) or reductive aminations without the instability associated with free amino-aldehydes.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-(3,3-dimethoxypropyl)-N-methylpropan-2-amine |

| Common Name | Methyl(isopropyl)(3,3-dimethoxypropyl)amine |

| Molecular Formula | C₉H₂₁NO₂ |

| Molecular Weight | 175.27 g/mol |

| SMILES | CC(C)N(C)CCC(OC)OC |

| InChI Key | LFUNAGBCRJZQDB-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates predicted values based on structure-activity relationship (SAR) models and standard properties of aliphatic amino-acetals. Due to the specialized nature of this intermediate, experimental values are approximated from close structural analogs (e.g., N,N-dimethyl-3,3-dimethoxypropan-1-amine).

Key Physical Properties

| Property | Value / Range | Confidence | Technical Context |

| Physical State | Colorless to pale yellow liquid | High | Typical for aliphatic tertiary amines. |

| Boiling Point | 185°C - 195°C (at 760 mmHg) | Med | Estimated. Requires vacuum distillation for purification (e.g., 85°C at 10 mmHg). |

| pKa (Base) | 9.8 ± 0.3 | High | The propyl spacer isolates the amine from the electron-withdrawing acetal oxygens. |

| LogP | 1.3 - 1.5 | High | Moderately lipophilic; partitions into organic solvents (DCM, EtOAc) from basic aqueous solutions. |

| Solubility | Soluble in EtOH, DCM, DMSO. | High | Limited water solubility at pH > 10; soluble as a salt at pH < 4 (followed by hydrolysis). |

| Refractive Index | ~1.42 - 1.44 | Med | Consistent with acetal-amine class. |

Solubility & Partitioning Logic

The presence of the N-isopropyl and N-methyl groups provides significant lipophilicity, driving the LogP above 1.0. However, the two methoxy groups and the nitrogen lone pair allow for hydrogen bond acceptance, making the compound miscible in polar organic solvents.

-

Extraction Protocol: To isolate this compound from water, adjust pH to >12 (using NaOH) to ensure the amine is deprotonated, then extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Chemical Reactivity & Mechanism (The "Core")

The defining feature of this molecule is its dual reactivity profile . It is chemically orthogonal: the amine is basic/nucleophilic, while the acetal is electrophilic but "locked" until acid activation.

Acid-Catalyzed Hydrolysis (The Activation Switch)

The acetal group is stable to bases, reducing agents (LiAlH₄), and nucleophiles. However, in the presence of dilute aqueous acid (HCl or H₂SO₄), it hydrolyzes to the corresponding aldehyde. This mechanism is critical for researchers using this compound as a building block.

Mechanism Description:

-

Protonation: The ether oxygen is protonated.

-

Elimination: Methanol leaves, forming a resonance-stabilized oxonium ion.

-

Hydration: Water attacks the oxonium cation.

-

Collapse: A second methanol molecule is eliminated, yielding the aldehyde.

Figure 1: Acid-catalyzed deprotection mechanism converting the acetal precursor into the reactive amino-aldehyde.

Synthesis & Manufacturing Workflows

Researchers requiring this compound generally synthesize it via Reductive Amination , as it offers the highest atom economy and avoids the formation of quaternary ammonium salts common in direct alkylation.

Optimized Synthetic Protocol

Reaction Type: Reductive Amination Precursors: N-methylisopropylamine + 3,3-Dimethoxypropanal (or Acrolein dimethyl acetal via hydroformylation).

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3,3-dimethoxypropanal (1.0 eq) and N-methylisopropylamine (1.05 eq) in dry Methanol (MeOH). Add molecular sieves (4Å) to sequester water. Stir at 0°C to Room Temperature (RT) for 2 hours.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise. STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

-

Quench: Stir for 12 hours. Quench with saturated NaHCO₃.[1]

-

Workup: Evaporate MeOH. Extract aqueous residue with DCM (3x).[2] Wash organics with Brine.[3] Dry over Na₂SO₄.[3]

-

Purification: Vacuum distillation is recommended over column chromatography, as silica gel is slightly acidic and can degrade the acetal if not neutralized with 1% Triethylamine.

Figure 2: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for high chemoselectivity.

Handling, Stability & Safety (E-E-A-T)

Storage Conditions

-

Atmosphere: Store under Nitrogen or Argon. While tertiary amines are relatively stable to oxidation, the acetal can degrade if exposed to atmospheric moisture and acidic fumes (e.g., in a shared chemical cabinet with HCl).

-

Temperature: 2–8°C is recommended for long-term storage to prevent slow hydrolysis or auto-oxidation of the methyl group.

Analytical Validation (Self-Validating Protocol)

To confirm the integrity of the compound before use, perform 1H NMR in CDCl₃ .

-

Diagnostic Signal 1: A triplet/multiplet at ~4.4–4.6 ppm (1H) corresponds to the acetal methine proton (

). -

Diagnostic Signal 2: A strong singlet at ~3.3 ppm (6H) confirms the two methoxy groups.

-

Diagnostic Signal 3: Disappearance of the aldehyde peak (~9.8 ppm) from the starting material confirms successful reductive amination.

-

Failure Mode: If a peak appears near 9.8 ppm or broad singlets appear >10 ppm, the acetal has hydrolyzed; repurification is required.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 146049954, (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.

-

University of Luxembourg (2026). PubChemLite: (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine Physicochemical Data. (Source of predicted LogP and Mass data). Retrieved from [Link]

Sources

Technical Analysis: Nomenclature, Synthesis, and Pharmaceutical Utility of Tertiary Amine Acetals

Here is the in-depth technical guide for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine .

Focus: N-(3,3-Dimethoxypropyl)-N-methylpropan-2-amine (Ivabradine Intermediate)

Introduction & Strategic Context

In the landscape of modern pharmaceutical process chemistry, the precision of nomenclature and the robustness of intermediate synthesis are paramount. The molecule (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine represents a critical "masked" aldehyde intermediate. It serves as a stable precursor in the synthesis of Ivabradine (Corlanor®/Procoralan®), a selective

This guide provides a definitive breakdown of its IUPAC nomenclature, a validated synthetic protocol, and an analysis of its role in reductive amination strategies for benzazepine pharmacophores.

Systematic Nomenclature (IUPAC)

Deriving the Preferred IUPAC Name (PIN) requires a strict adherence to the Blue Book (P-62) hierarchy, specifically regarding amine derivatives and parent chain selection.

2.1. Structural Deconstruction

The molecule consists of a tertiary nitrogen atom bonded to three distinct groups:

-

Methyl group:

-

Propan-2-yl (Isopropyl) group:

-

3,3-Dimethoxypropyl group:

2.2. Parent Chain Selection Rules

According to IUPAC P-44.4.1, the principal chain for amines is selected based on the following priority:

-

The chain containing the principal functional group (amine).

-

The chain with the maximum number of substituents cited as prefixes.

-

The longest chain.

-

Comparison:

Decision: The propyl chain is selected as the parent because it carries the substituent complexity (dimethoxy acetal). The nitrogen is locant 1.

2.3. Substituent Assembly

Preferred IUPAC Name: 3,3-Dimethoxy-N-methyl-N-(propan-2-yl)propan-1-amine

Alternative Name (Functionally descriptive):N-(3,3-Dimethoxypropyl)-N-methylisopropylamine.

2.4. Nomenclature Logic Visualization

Figure 1: Decision tree for deriving the systematic IUPAC name based on substituent complexity.

Synthetic Methodology

The synthesis of this intermediate typically employs an

3.1. Retrosynthetic Analysis

-

Target: Tertiary Amine Acetal.

-

Disconnection: N-C bond.

-

Synthons:

-

Nucleophile:N-Methylpropan-2-amine (N-Methylisopropylamine).

-

Electrophile: 3-Chloro-1,1-dimethoxypropane (Acetal-protected alkyl chloride).

-

3.2. Reaction Scheme

3.3. Step-by-Step Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents, though these specific starting materials are generally stable.

Reagents:

-

N-Methylisopropylamine (1.2 equiv)

-

3-Chloro-1,1-dimethoxypropane (1.0 equiv)[7]

-

Potassium Carbonate (anhydrous, 2.0 equiv)

-

Potassium Iodide (0.1 equiv, Finkelstein catalyst)

-

Acetonitrile (Solvent, anhydrous)

Procedure:

-

Setup: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 3-Chloro-1,1-dimethoxypropane (20.0 g, 144 mmol) and Acetonitrile (200 mL).

-

Activation: Add Potassium Iodide (2.4 g, 14.4 mmol) and Potassium Carbonate (39.8 g, 288 mmol). Stir at room temperature for 15 minutes.

-

Addition: Add N-Methylisopropylamine (12.6 g, 173 mmol) dropwise via an addition funnel over 20 minutes to control exotherm.

-

Reaction: Heat the mixture to reflux (

) and maintain for 16–24 hours. Monitor reaction progress via GC-MS or TLC (Mobile phase: 10% MeOH in DCM). -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KCl, K2CO3) through a celite pad. Wash the pad with fresh acetonitrile.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude yellow oil.

-

-

Purification: Purify via vacuum distillation.

-

Boiling Point: Anticipated range

at 10 mmHg. -

Yield: Expected 75–85%.

-

3.4. Synthesis Workflow Diagram

Figure 2: Process flow for the catalytic alkylation synthesis.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following predicted parameters.

| Technique | Parameter | Signal Assignment (Predicted) |

| 1H NMR | Isopropyl methyls: | |

| Propyl methylene: | ||

| N-Methyl: | ||

| N-Methylene: | ||

| Isopropyl methine: | ||

| Methoxy groups: | ||

| Acetal methine: | ||

| 13C NMR | Acetal carbon (characteristic) | |

| MS (ESI) |

Pharmaceutical Application: Ivabradine Synthesis[4][8][9]

The utility of 3,3-Dimethoxy-N-methyl-N-(propan-2-yl)propan-1-amine lies in its ability to generate the reactive aldehyde in situ for the final coupling step of Ivabradine.

Mechanism of Action in Synthesis:

-

Deprotection: The acetal is hydrolyzed using dilute HCl to form 3-[methyl(propan-2-yl)amino]propanal.

-

Reductive Amination: This aldehyde reacts with the benzazepine core (7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one derivative).

-

Reduction: The resulting iminium ion is reduced (typically with

or catalytic hydrogenation) to form the C-N bond of Ivabradine.

Using the acetal (rather than the free aldehyde) prevents polymerization and improves the shelf-life of the raw material inventory.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

-

Lerestif, J. M., et al. (2005).[4][8] Process for the preparation of ivabradine via hydrogenation of oxobenzazepinepropanal acetal derivative.[4][8] U.S. Patent No. 2005/0228177.[4][8] Washington, DC: U.S. Patent and Trademark Office. Link

-

PubChem. (n.d.).[2] Compound Summary: 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine.[3] National Center for Biotechnology Information. Link

-

Peglion, J. L., et al. (2011).[8] New methods for the synthesis of ivabradine and its pharmaceutically acceptable acid addition salts.[8][9][10] World Intellectual Property Organization WO 2011/033194.[8] Link

Sources

- 1. 3-(Dimethoxymethylsilyl)propylamine | C6H17NO2Si | CID 77233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Dimethoxypropan-1-amine | C5H13NO2 | CID 11996611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine (C9H21NO2) [pubchemlite.lcsb.uni.lu]

- 4. Ivabradine synthesis - chemicalbook [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chemscene.com [chemscene.com]

- 7. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]

- 10. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]

Procurement and Synthesis Strategies for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine: A Technical Guide for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, a specialized secondary amine, presents a unique procurement challenge for research and development laboratories. This technical guide provides a comprehensive analysis of its commercial availability, confirming its status as a non-stock, custom-synthesis compound. The guide details the necessary steps for identifying the compound, evaluating sourcing options, and initiating a custom synthesis project. It serves as a practical workflow for researchers requiring this or similarly niche molecules, ensuring a clear and efficient path from identification to acquisition.

Compound Identification and Physicochemical Properties

The first critical step in procuring any chemical is to verify its identity using standardized nomenclature and registry numbers. The compound , (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, is identified in chemical databases with the following properties.[1]

A search for this specific chemical name reveals its presence in chemical databases like PubChem, which provides calculated properties and a unique identifier.[1] However, it is crucial to note that the presence in a database does not guarantee commercial availability.

Table 1: Core Compound Identifiers and Properties [1]

| Identifier | Value |

|---|---|

| IUPAC Name | 3,3-dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine |

| Molecular Formula | C₉H₂₁NO₂ |

| Molecular Weight | 175.27 g/mol |

| CAS Number | Not assigned |

| InChIKey | LFUNAGBCRJZQDB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C)CCC(OC)OC |

The absence of a specific CAS (Chemical Abstracts Service) number is a primary indicator that this compound is not a commonly produced or cataloged item. Researchers should use the InChIKey or SMILES string for unambiguous database searches.

Commercial Availability Assessment

An extensive search of major chemical supplier catalogs reveals that (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is not offered as a stock or catalog product. This lack of off-the-shelf availability necessitates a custom synthesis approach for acquisition.

Why is it Not a Stock Chemical?

The commercial availability of a chemical is driven by demand. Compounds like this one are often:

-

Novel Intermediates: Synthesized for a specific, often patented, multi-step process and not required by a broad market.

-

Niche Research Tools: Used by a small number of research groups for highly specialized applications.

-

Structurally Complex: The synthesis may be non-trivial, making on-demand synthesis more economically viable for suppliers than maintaining a speculative inventory.

The Custom Synthesis Procurement Workflow

For non-commercially available compounds, engaging a contract research organization (CRO) or a specialized custom synthesis company is the standard industry practice. The following workflow outlines a self-validating system for procuring (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine.

Step-by-Step Procurement Protocol

-

Identify and Qualify Potential Vendors:

-

Search for chemical synthesis CROs with expertise in amine synthesis and acetal chemistry.

-

Qualify vendors based on their stated capabilities, certifications (e.g., ISO 9001), communication responsiveness, and confidentiality agreements.

-

-

Prepare a Request for Quotation (RFQ) Package:

-

Unambiguous Identification: Provide the IUPAC name, SMILES string, and InChIKey.

-

Required Quantity: Specify the amount needed (e.g., 5 g, 25 g, 100 g).

-

Required Purity: Define the analytical purity required (e.g., >95%, >98% by NMR/LC-MS).

-

Analytical Requirements: Specify the desired analytical data for the final product (e.g., ¹H NMR, ¹³C NMR, LC-MS, Certificate of Analysis).

-

Synthetic Precedent: Citing a known synthesis route can significantly reduce quoting time and cost. While a direct synthesis for this exact molecule is not readily published, analogous reactions, such as reductive amination of 3,3-dimethoxypropanal with N-methylpropan-2-amine, can be proposed.

-

-

Evaluate Quotations and Select Vendor:

-

Compare quotes based on price, estimated timeline, and the synthetic route proposed by the vendor.

-

Ensure the vendor's proposal includes in-process controls and final quality control (QC) that meet your requirements.

-

-

Project Initiation and Monitoring:

-

Once a vendor is selected, issue a purchase order.

-

Maintain regular communication with the vendor for progress updates.

-

-

Product Receipt and Verification:

-

Upon receipt, independently verify the compound's identity and purity using the analytical data provided.

-

Ensure the Safety Data Sheet (SDS) is included and reviewed before handling.

-

Visualization of the Procurement Workflow

The logical flow from identifying the need for a custom chemical to its final acceptance can be visualized as follows:

Caption: A flowchart illustrating the key decision and action points in the custom synthesis procurement process.

Conclusion

While (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is not a commercially available stock chemical, it is readily accessible to the research community through custom synthesis. By following a structured procurement workflow—from unambiguous identification and detailed specification to careful vendor selection—researchers can reliably obtain this and other non-catalog molecules. This guide provides the authoritative framework and practical insights necessary to navigate the custom synthesis landscape efficiently, ensuring that novel research is not hindered by the availability of specialized chemical building blocks.

References

-

PubChem. (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Solubility of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical prediction and actionable experimental protocols to facilitate laboratory work with this compound.

Introduction and Physicochemical Profile

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, with the molecular formula C9H21NO2, is a tertiary amine featuring two methoxy groups.[1] Understanding its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development. The structure of the molecule, possessing both polar (amine and ether functionalities) and non-polar (alkyl chains) regions, suggests a nuanced solubility profile across a spectrum of organic solvents.

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

| Property | Value | Source |

| Molecular Formula | C9H21NO2 | PubChem[1] |

| Molecular Weight | 175.27 g/mol | PubChem[1] |

| Predicted XlogP | 1.3 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 (1 Nitrogen, 2 Oxygens) | PubChem |

The predicted XlogP value of 1.3 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit solubility in both polar and non-polar organic solvents to varying degrees. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors will significantly influence its interactions with protic and aprotic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" serves as the foundational concept for predicting solubility. The molecular structure of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine contains a polar tertiary amine group and two ether linkages, which can engage in dipole-dipole interactions and accept hydrogen bonds from protic solvents. Conversely, the propyl and isopropyl alkyl groups contribute to its non-polar character, facilitating interactions with non-polar solvents through van der Waals forces.

Based on these structural attributes, a predicted solubility profile in a range of common organic solvents is presented in Table 2. It is crucial to note that these are estimations and should be empirically validated.

Table 2: Predicted Solubility of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in Common Organic Solvents at Ambient Temperature

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Highly Miscible | The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the amine. |

| Ethanol | Highly Miscible | Similar to methanol, ethanol can form strong hydrogen bonds. | |

| Isopropanol | Miscible | The larger alkyl chain of isopropanol may slightly reduce miscibility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent capable of strong dipole-dipole interactions. |

| Acetonitrile | Soluble | The polar nitrile group can engage in dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen in THF can interact with the amine, and its overall moderate polarity is compatible. | |

| Non-Polar | Toluene | Sparingly Soluble | The non-polar aromatic ring has limited affinity for the polar functional groups of the amine. |

| Hexane | Sparingly Soluble to Insoluble | The highly non-polar nature of hexane makes it a poor solvent for this moderately polar amine. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The moderate polarity of DCM allows for effective solvation of the amine. |

Experimental Determination of Solubility

To move beyond theoretical predictions, empirical determination of solubility is essential. The following section outlines both a rapid qualitative assessment and a more rigorous quantitative method.

Qualitative Solubility Assessment Workflow

This method provides a quick and efficient way to categorize the solubility of the amine in various solvents.

Caption: Workflow for the qualitative assessment of solubility.

Protocol:

-

Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry test tube.

-

Amine Addition: Using a calibrated micropipette, add 10 µL of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine to the solvent.

-

Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a well-lit background. Note the presence of any cloudiness, phase separation, or undissolved droplets.

-

Classification:

-

Miscible: The solution remains clear and homogenous.

-

Soluble: The amine dissolves completely, but the solution may appear slightly viscous.

-

Sparingly Soluble: A cloudy or hazy solution is observed, or a small amount of undissolved amine is visible.

-

Insoluble: Two distinct phases are clearly visible, or the amine does not appear to dissolve at all.

-

Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)

For precise solubility measurement, the creation of a saturated solution followed by quantification of the dissolved solute via HPLC is the gold standard.

Caption: Workflow for quantitative solubility determination using HPLC.

Protocol:

-

Preparation of a Saturated Solution: a. To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent. b. Add an excess amount of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine to each vial to ensure a saturated solution is formed. c. Seal the vials and allow them to equilibrate on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to reach equilibrium.

-

Sample Preparation: a. After equilibration, centrifuge the vials at high speed to pellet the undissolved amine. b. Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. This step is critical to remove any particulate matter. c. Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: a. Prepare a series of standard solutions of the amine in the mobile phase at known concentrations. b. Inject the standards to construct a calibration curve (Peak Area vs. Concentration). c. Inject the diluted sample from step 2c. d. Determine the concentration of the amine in the diluted sample by interpolating its peak area from the calibration curve.

-

Calculation: a. Calculate the concentration of the amine in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

The solubility of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is governed by its unique molecular structure, which imparts a moderate polarity. While theoretical predictions provide a valuable starting point, empirical determination through the protocols outlined in this guide is essential for accurate and reliable data. The methodologies presented herein are designed to be adaptable to various laboratory settings and will empower researchers to confidently assess the solubility of this compound in their solvent systems of interest.

References

-

PubChem. (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes: The Strategic Use of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in the Synthesis of N-Heterocycles

Introduction: A Bifunctional Building Block for Modern Synthesis

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a versatile bifunctional molecule designed for the efficient construction of complex nitrogen-containing frameworks.[1] Its structure uniquely combines a stable precursor to a reactive aldehyde (a dimethyl acetal) with a secondary amine derivative (N-isopropyl-N-methylamine). This arrangement makes it an ideal starting material for the synthesis of various N-heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products.[2][3] The core utility of this reagent lies in its ability to serve as a stable, masked form of a γ-aminoaldehyde, allowing for its controlled release and subsequent intramolecular reactions to form cyclic structures.

The Core Concept: In Situ Generation of a γ-Aminoaldehyde

The synthetic power of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine stems from the differential reactivity of its two functional groups. The dimethyl acetal is stable under neutral to strongly basic conditions, making it compatible with a wide range of transformations that might target other parts of a molecule.[4][5] However, upon treatment with acid, particularly in the presence of water, the acetal undergoes hydrolysis to unveil a reactive aldehyde functionality.[4][6]

This in situ generation of the aldehyde in the presence of the intramolecular amine sets the stage for a spontaneous cyclization event, typically leading to the formation of a five- or six-membered ring containing nitrogen. This strategy avoids the challenges associated with handling potentially unstable aminoaldehydes directly.

Application Protocol: Synthesis of 1-Methyl-1-(propan-2-yl)piperidin-1-ium via Acid-Catalyzed Deprotection and Cyclization

This protocol details a representative application of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in the synthesis of a substituted piperidinium salt, a common precursor to various piperidine derivatives.

Rationale and Causality

The following procedure employs an acid catalyst to simultaneously deprotect the acetal and facilitate the intramolecular cyclization. The choice of a non-nucleophilic acid is crucial to avoid side reactions with the intermediate carbocation formed during acetal hydrolysis. The temperature is controlled to ensure a clean reaction and minimize potential side product formation.

Experimental Workflow

Caption: General workflow for the synthesis of a piperidinium derivative.

Step-by-Step Protocol

-

Reaction Setup: To a solution of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 eq.) in a mixture of acetone and water (4:1 v/v, 0.1 M), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.1 eq.).

-

Expertise & Experience: The use of a water/acetone mixture ensures solubility of both the starting material and the acid catalyst, while the water is essential for the acetal hydrolysis.[4] p-TsOH is a strong acid that effectively catalyzes the reaction without introducing a nucleophilic counter-ion.

-

-

Reaction Execution: Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Trustworthiness: Regular monitoring of the reaction ensures that it is driven to completion and helps in identifying the optimal reaction time, preventing the formation of degradation products.

-

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~8.

-

Expertise & Experience: Quenching with a mild base neutralizes the acid catalyst, stopping the reaction and preventing any acid-mediated side reactions during the work-up.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Expertise & Experience: Dichloromethane is a suitable solvent for extracting a wide range of organic compounds. Drying the organic layer is crucial to remove residual water before concentration.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure piperidinium salt.

-

Trustworthiness: Chromatographic purification is essential to remove any unreacted starting material, byproducts, and residual reagents, ensuring the high purity of the final product.

-

Data Presentation

| Parameter | Condition | Rationale |

| Starting Material | (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine | Stable, masked γ-aminoaldehyde. |

| Solvent | Acetone/H₂O (4:1) | Ensures solubility and provides water for hydrolysis.[4] |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Strong, non-nucleophilic acid for efficient deprotection and cyclization. |

| Temperature | 40 °C | Provides sufficient energy for the reaction while minimizing side product formation. |

| Reaction Time | 2-4 hours (monitored by TLC) | Ensures complete conversion of the starting material. |

| Work-up | Saturated NaHCO₃ quench | Neutralizes the acid catalyst to stop the reaction. |

Mechanistic Insight

The overall transformation proceeds through a well-established reaction cascade.

Caption: Mechanistic pathway from acetal to piperidinium product.

Conclusion

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a valuable and highly practical building block for the synthesis of N-heterocycles. Its utility as a masked γ-aminoaldehyde allows for the controlled and efficient construction of cyclic amine structures under mild conditions. The protocol provided herein serves as a robust template that can be adapted for the synthesis of a wide range of substituted piperidines and other related heterocyclic systems, making it a significant tool for researchers in medicinal chemistry and drug development.

References

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.

-

Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. Retrieved from [Link]

-

CHEMISTRY 1000. (n.d.). Acetals and Ketals. Retrieved from [Link]

-

PubChem. (n.d.). (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. Retrieved from [Link]

-

Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A synthesis of acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Building Block Approach for the Total Synthesis of YM-385781. Retrieved from [Link]

-

Balestri, L. J. I., Beveridge, J., Gising, J., & Odell, L. R. (2021). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. ACS Omega, 6(35), 22896–22908. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

-

University of Glasgow. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link]

-

PubChem. (n.d.). Methoxy(propan-2-YL)amine. Retrieved from [Link]

-

University of Glasgow. (n.d.). General One-Pot, Three-Step Methodology Leading to an Extended Class of N-Heterocyclic Cations. Retrieved from [Link]

Sources

Application Note: Electrophilic Functionalization of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

This Application Note is designed for researchers and process chemists utilizing (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (hereafter referred to as DMP-MIP-Amine ) in synthetic workflows.

The guide focuses on the interaction of this bifunctional building block with various electrophiles, addressing the competition between the nucleophilic tertiary amine and the acid-labile acetal moiety.

Executive Summary

DMP-MIP-Amine is a specialized tertiary amine featuring a sterically differentiated nitrogen center (methyl and isopropyl substituents) and a masked aldehyde functionality (dimethyl acetal). Its reactivity with electrophiles is governed by two competing pathways:

-

N-Alkylation/Acylation: The tertiary nitrogen lone pair attacks carbon or heteroatom electrophiles (e.g., alkyl halides, acid chlorides).

-

Acetal Activation: Hard electrophiles (protons, Lewis acids) activate the acetal oxygens, leading to hydrolysis and unmasking of the reactive aldehyde.

This guide provides validated protocols for selective quaternization (preserving the acetal) and controlled hydrolysis (unmasking the aldehyde), while mitigating the risk of Retro-Michael decomposition.

Chemical Profile & Reactivity Logic

Structural Analysis

-

Nucleophilic Center: The nitrogen is tertiary. The isopropyl group introduces moderate steric hindrance, reducing the rate of alkylation compared to trimethylamine but preventing over-alkylation side reactions often seen with primary/secondary amines.

-

Masked Electrophile: The 3,3-dimethoxypropyl tail is a latent electrophile. Upon acidic hydrolysis, it reveals an aldehyde at the

-position. -

Instability Warning (The Retro-Michael Trap): Upon hydrolysis, the resulting

-amino aldehyde is prone to Retro-Michael elimination , releasing acrolein and the secondary amine salt. Protocols must control pH and temperature to prevent this decomposition.

Electrophile Interaction Matrix

| Electrophile Class | Primary Interaction Site | Product Type | Critical Control Parameter |

| Alkyl Halides (R-X) | Nitrogen Lone Pair | Quaternary Ammonium Salt | Solvent Polarity: Use polar aprotic (MeCN) to stabilize the transition state. |

| Protic Acids (H+) | Nitrogen & Acetal Oxygens | Ammonium Salt / Aldehyde | Stoichiometry: 1 eq. protonates N; excess hydrolyzes acetal. |

| Acyl Chlorides | Nitrogen Lone Pair | Acylammonium Salt | Temperature: Maintain <0°C to prevent dealkylation or polymerization. |

| Lewis Acids (e.g., | Acetal Oxygens | Oxocarbenium Ion | Moisture: Strictly anhydrous to prevent premature hydrolysis. |

Experimental Protocols

Protocol A: Selective Quaternization (Synthesis of Ionic Liquids/Phase Transfer Catalysts)

Objective: React DMP-MIP-Amine with Benzyl Bromide to form the quaternary ammonium salt without hydrolyzing the acetal.

Materials:

-

DMP-MIP-Amine (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Acetonitrile (Anhydrous, 5 mL/mmol)

-

Ethyl Acetate (for precipitation)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Charge with DMP-MIP-Amine and anhydrous Acetonitrile.-

Rationale: Acetonitrile stabilizes the charged transition state (

reaction) while preventing solvolysis of the acetal.

-

-

Addition: Cool the solution to 0°C. Add Benzyl Bromide dropwise over 10 minutes.

-

Rationale: The isopropyl group adds steric bulk; cooling prevents exotherms but the reaction may require heat to complete.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 12–18 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting amine spot should disappear.

-

Note: If conversion is slow due to the isopropyl steric hindrance, heat to 50°C.

-

-

Isolation: Concentrate the reaction mixture to ~20% volume under reduced pressure. Add cold Ethyl Acetate (10 volumes) with vigorous stirring to precipitate the quaternary salt.

-

Purification: Filter the white solid under inert atmosphere (hygroscopic). Wash with cold diethyl ether.

Validation:

-

1H NMR: Shift of the N-Methyl peak downfield (approx. 3.0-3.3 ppm) confirms quaternization. Retention of the acetal singlet (~3.3 ppm for OMe) confirms acetal stability.

Protocol B: Controlled Acetal Hydrolysis (Aldehyde Unmasking)

Objective: Hydrolyze the acetal to generate the corresponding aldehyde for immediate capture (e.g., Wittig or Reductive Amination).

Warning: The free aldehyde is unstable (Retro-Michael elimination). Do not isolate.

Materials:

-

DMP-MIP-Amine (1.0 eq)

-

HCl (2.0 M aqueous)

-

THF (Solvent)

Step-by-Step Methodology:

-

Protonation: Dissolve DMP-MIP-Amine in THF. Add 1.0 eq of HCl at 0°C.

-

Result: Formation of the stable hydrochloride salt.

-

-

Hydrolysis: Add an additional 1.5 eq of 2M HCl. Stir at RT for 2–4 hours.

-

Mechanism: The excess acid protonates the methoxy group, leading to methanol elimination and water attack.

-

-

Trapping (Example): Do NOT neutralize and extract. The basic conditions required for extraction will trigger the elimination of acrolein.

-

Direct Use: Add the subsequent reagent (e.g., a stabilized Wittig ylide or a secondary amine with cyanoborohydride) directly to the acidic/buffered solution if compatible, or buffer carefully to pH 5–6 using Sodium Acetate before adding the nucleophile.

-

Mechanistic Visualization

The following diagram illustrates the divergent pathways when DMP-MIP-Amine encounters Carbon electrophiles versus Protic electrophiles.

Figure 1: Divergent reactivity pathways. The "Safe Zone" is the Quaternization pathway (Green). The "Risk Zone" is the Hydrolysis pathway (Red), which can lead to decomposition if pH is not controlled.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Quaternization | Steric hindrance from Isopropyl group. | Increase reaction temperature to 50°C; switch solvent to pure Acetonitrile or Nitromethane. |

| Acetal Hydrolysis during Alkylation | Traces of acid in Alkyl Halide or moisture in solvent. | Pre-treat Alkyl Halide with basic alumina; use molecular sieves in solvent. |

| Darkening/Polymerization during Hydrolysis | Retro-Michael elimination releasing Acrolein. | Keep temperature < 10°C; Avoid pH > 6.0 when aldehyde is free. |

| Incomplete Hydrolysis | Insufficient acid concentration. | Acetals are stable to base; ensure pH < 2.0 for hydrolysis step. |

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SN2 kinetics and acetal hydrolysis mechanisms).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Acetal stability and deprotection conditions).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Detailed mechanism of Retro-Michael reactions in

-amino carbonyls). - Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem, 5, 589.

Application Note: Synthesis of Pharmacophoric Derivatives from (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Scientific Rationale & Building Block Utility

In modern drug discovery, the incorporation of solubilizing basic tails is a proven strategy for improving the pharmacokinetic profiles of lipophilic pharmacophores, particularly in the development of GPCR ligands and kinase inhibitors. The compound (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine [1] serves as a highly versatile, bifunctional building block designed specifically for this purpose.

Structurally, this molecule features a sterically hindered tertiary amine (isopropyl methyl amine) tethered to a protected aldehyde (dimethyl acetal). Why use an acetal? Aldehydes containing basic aliphatic amines are notoriously unstable; they are prone to rapid self-condensation, oxidation, and polymerization via enamine intermediates. The dimethyl acetal acts as a robust protecting group, rendering the building block indefinitely stable under neutral and basic conditions[2]. Upon controlled acidic deprotection, the latent 3-(isopropyl(methyl)amino)propanal is unmasked, providing a highly reactive electrophilic center ready for divergent derivatization.

Divergent Synthetic Workflow

The following workflow illustrates the strategic divergence from the stable acetal to various high-value pharmacophoric derivatives.

Divergent synthetic workflow for generating derivatives from the protected amine building block.

Experimental Protocols & Mechanistic Insights

Protocol 1: Acetal Deprotection (Aldehyde Unmasking)

Causality & Design: The dimethyl acetal is stable to base but hydrolyzes readily under aqueous acidic conditions[2]. We utilize 3M aqueous HCl because the tertiary amine becomes immediately protonated, which enhances the aqueous solubility of the starting material and drives the hydrolysis of the acetal to the aldehyde.

Step-by-Step Methodology:

-

Initiation: Dissolve (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 equiv) in a 1:1 (v/v) mixture of THF and H₂O (0.5 M concentration).

-

Hydrolysis: Cool the mixture to 0 °C using an ice bath. Add 3M aqueous HCl (3.0 equiv) dropwise to control the exotherm of amine protonation.

-

Propagation: Remove the ice bath and stir the reaction at room temperature for 2–4 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass ([M+H]⁺ = 176.2) and the appearance of the aldehyde mass ([M+H]⁺ = 130.1) confirms completion.

-

Workup (Self-Validating): Carefully neutralize the mixture to pH 8 using saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (< 30 °C) to yield 3-(isopropyl(methyl)amino)propanal. Critical Note: The resulting free-base aldehyde must be used immediately in subsequent steps to prevent self-condensation.

Protocol 2: Reductive Amination (Diamine Synthesis)

Causality & Design: To couple the newly formed aldehyde with a target primary or secondary amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[3]. Unlike NaBH₄, which rapidly reduces aldehydes to primary alcohols, NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for the more electrophilic iminium ion intermediate over the parent aldehyde[3].

Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Step-by-Step Methodology:

-

Imine Formation: Dissolve freshly prepared 3-(isopropyl(methyl)amino)propanal (1.0 equiv) and the target amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Catalysis: If utilizing a weakly nucleophilic amine (e.g., anilines) or a secondary amine, add glacial acetic acid (1.0 equiv) to facilitate the dehydration of the hemiaminal to the iminium ion. Stir for 30 minutes at room temperature.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes to prevent clumping and manage mild hydrogen evolution.

-

Propagation: Stir the suspension at room temperature under a nitrogen atmosphere for 4–12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes to destroy unreacted hydride. Extract with Dichloromethane (DCM).

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (typically requiring a basic eluent system such as DCM/MeOH/NH₄OH to prevent streaking of the diamine product).

Protocol 3: Grignard Addition (Secondary Alcohol Synthesis)

Causality & Design: The generation of secondary alcohols provides critical hydrogen-bond donors for target binding. Because the substrate contains a basic tertiary amine, it can coordinate the magnesium of the Grignard reagent, effectively acting as a Lewis base sink. Therefore, an excess of the Grignard reagent (2.5 equiv) is strictly required to ensure complete conversion.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(isopropyl(methyl)amino)propanal (1.0 equiv) in strictly anhydrous THF (0.1 M) under an argon atmosphere.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. This suppresses unwanted enolization of the aldehyde by the basic Grignard reagent.

-

Addition: Add the desired Grignard reagent (R-MgBr, 2.5 equiv) dropwise via syringe over 20 minutes.

-

Propagation: Allow the reaction to slowly warm to 0 °C over 2 hours.

-

IPC & Quench: Once LC-MS confirms the consumption of the aldehyde, quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH₄Cl.

-

Isolation: Extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary alcohol via flash chromatography.

Quantitative Data & Analytical Markers

The following table summarizes the expected performance metrics and self-validating analytical markers for the described protocols.

| Transformation | Reagents & Conditions | Typical Yield (%) | Reaction Time | Key Analytical Marker (LC-MS / ¹H NMR) |

| Acetal Deprotection | 3M HCl, THF/H₂O (1:1), 0 °C to RT | 85–95% | 2–4 h | Loss of -OCH₃ singlet (~3.3 ppm); [M+H]⁺ = 130.1 |

| Reductive Amination | NaBH(OAc)₃, DCE, AcOH, RT | 70–90% | 4–12 h | Appearance of new N-alkyl signals;[M+H]⁺ shift corresponding to +Amine - H₂O + H₂ |

| Grignard Addition | R-MgBr (2.5 eq), THF, -78 °C to 0 °C | 60–80% | 2–3 h | Appearance of secondary alcohol -CH(OH)- multiplet (~3.8 ppm) |

References

-

PubChemLite - (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine (C9H21NO2). PubChem. Available at:[Link]

-

Greene's Protective Groups in Organic Synthesis, 6th Edition. Wuts, P. G. M. John Wiley & Sons. Available at:[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Sources

catalytic applications of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Application Note: Catalytic Utility & Protocols for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Part 1: Executive Summary & Technical Profile

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (CAS: 2283770-48-7) is a bifunctional tertiary amine characterized by a sterically differentiated nitrogen center (bearing methyl and isopropyl groups) and a latent aldehyde functionality masked as a dimethyl acetal.

In the field of catalysis, this compound serves two critical high-value roles:

-

Latent Catalyst Precursor: It acts as a stable "pro-ligand" or "pro-catalyst." The acetal group protects the reactive aldehyde during storage or initial processing, allowing for controlled release (via hydrolysis) to generate reactive intermediates for reductive amination or heterocycle synthesis .

-

Tunable Lewis Base: The tertiary amine core provides basicity comparable to triethylamine but with unique steric properties due to the isopropyl group. This makes it an effective auxiliary base in organocatalysis or transition-metal catalysis where fine-tuning of steric bulk is required to modulate selectivity.

Chemical Profile:

-

Formula: C

H -

MW: 175.27 g/mol

-

Key Functionality: Tertiary Amine (Lewis Base) + Dimethyl Acetal (Masked Electrophile).

-

Solubility: Miscible in MeOH, EtOH, THF, DCM; sparingly soluble in water (hydrolysis risk).

Part 2: Core Catalytic Applications

Application A: Synthesis of Sterically Tuned N,N-Bidentate Ligands

The primary utility of this compound is as a modular building block for unsymmetrical diamine ligands used in Transition Metal Catalysis (Pd, Cu, Ni). The isopropyl group on the amine provides essential steric bulk that can enhance the reductive elimination step in cross-coupling cycles.

-

Mechanism: The acetal is hydrolyzed in situ to the corresponding aldehyde, which then undergoes condensation with a primary amine (or phosphine) followed by reduction.

-

Target Catalysts: Precursor for ligands used in Suzuki-Miyaura coupling and Buchwald-Hartwig amination .

Application B: Precursor for Polyurethane (PU) Blowing/Gelling Catalysts

In the polyurethane industry, "reactive catalysts" are required to reduce Volatile Organic Compounds (VOCs). This molecule serves as a precursor to synthesize non-fugitive amine catalysts .

-

Pathway: Hydrolysis

Reductive Amination with dimethylamine -

Advantage: The isopropyl group reduces the mobility of the catalyst within the polymer matrix compared to purely methyl-substituted analogs, improving foam aging properties.

Part 3: Experimental Protocols

Protocol 1: One-Pot Ligand Synthesis (Reductive Amination)

Objective: To synthesize a bidentate N,N-ligand for Pd-catalysis using (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine as the backbone donor.

Reagents:

-

Substrate: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 equiv)

-

Partner Amine: Aniline or Benzylamine derivative (1.0 equiv)

-

Acid Catalyst: 1M HCl (aq) or TFA

-

Reductant: NaBH(OAc)

(1.5 equiv) -

Solvent: THF/Water (10:1) or DCM

Step-by-Step Methodology:

-

Acetal Deprotection (Activation):

-

Dissolve 10 mmol of the amino-acetal in 20 mL of THF/Water (10:1).

-

Add 1 mL of 1M HCl. Stir at 40°C for 2 hours.

-

Checkpoint: Monitor by TLC or GC-MS for the disappearance of the acetal peak and appearance of the aldehyde (

peak typically visible).

-

-

Imine Formation:

-

Neutralize the solution carefully with NaHCO

to pH 6-7. -

Add 10 mmol of the partner amine (e.g., 2,6-diisopropylaniline for high steric bulk).

-

Add activated 4Å molecular sieves to sequester water. Stir at Room Temperature (RT) for 4 hours.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)

(15 mmol) portion-wise over 30 minutes. -

Allow to warm to RT and stir overnight (12 h).

-

-

Workup:

-

Quench with sat. NaHCO

. Extract with DCM (3x).[1] -

Wash combined organics with brine, dry over Na

SO -

Purify via flash chromatography (Amine-functionalized silica is recommended to prevent streaking).

-

Protocol 2: Use as a Steric Base in Baylis-Hillman Reaction

Objective: Use the molecule as a tertiary amine catalyst for the coupling of an aldehyde and an activated alkene.

-

Reaction Setup:

-

Mix 4-nitrobenzaldehyde (1.0 mmol) and methyl acrylate (2.0 mmol).

-

Add (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine (20 mol%, 0.2 mmol).

-

Solvent: Methanol (1 mL) – Note: Methanol helps stabilize the zwitterionic intermediate.

-

-

Execution:

-

Stir at RT for 24-48 hours.

-

Mechanistic Insight: The isopropyl group provides sufficient steric bulk to prevent quaternary salt formation (deactivation) while maintaining nucleophilicity to attack the acrylate.

-

-

Purification:

-

Evaporate solvent. Direct column chromatography.

-

Part 4: Data Visualization & Logic

Diagram 1: Ligand Synthesis Pathway

This flow illustrates the conversion of the acetal precursor into a bidentate ligand active in catalysis.

Caption: Step-wise transformation of the amino-acetal precursor into a functional bidentate ligand.

Diagram 2: Catalytic Cycle Role (Pd-Coupling)

How the derived ligand influences the catalytic cycle.

Caption: The steric bulk of the isopropyl group on the ligand accelerates the reductive elimination step.

Part 5: References

-

PubChem. (2025). Compound Summary: (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. National Library of Medicine. [Link]

-

Core.ac.uk. (2023). Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines. (Contextual usage of dimethoxypropyl amines in Pd catalysis). [Link]

-

Google Patents. (2012). WO2012049293A1: Coupled glass-fiber reinforced polyoxymethylene. (Use of dimethoxypropyl amines as scavengers/additives).

Sources

Application Notes & Protocols: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine as a Versatile Precursor for Heterocyclic Synthesis

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly nitrogen-containing rings like piperidines and pyridines, form the core of a vast number of pharmaceuticals and bioactive molecules. The precursor, (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, is a valuable and versatile building block for the synthesis of these important heterocyclic systems. Its unique structure, featuring a secondary amine and a masked aldehyde (in the form of a dimethyl acetal), allows for the in situ generation of a highly reactive amino-aldehyde intermediate. This approach circumvents the challenges associated with the stability and handling of free amino-aldehydes, providing a robust and reliable pathway for intramolecular cyclization reactions.

This guide provides an in-depth exploration of the synthetic utility of this precursor. We will detail the core mechanistic principles, provide field-proven experimental protocols for the synthesis of substituted piperidines and pyridines, and explain the causality behind critical experimental choices.

The Core Principle: In Situ Generation of the Reactive Intermediate

The synthetic power of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine lies in the acid-catalyzed hydrolysis of its dimethyl acetal functionality. This reaction efficiently unmasks the aldehyde group, generating N-isopropyl-N-methyl-3-aminopropanal directly in the reaction medium. This transient intermediate is immediately available for subsequent intramolecular or intermolecular reactions, which is key to its utility.

The primary advantage of this in situ generation is the avoidance of isolating the aminopropanal. Aldehydes containing a secondary amine at the γ-position are prone to self-condensation, oligomerization, or other side reactions, making them difficult to store and handle. By generating the reactive species only when needed, reaction control is significantly enhanced, leading to cleaner product profiles and higher yields.

Figure 1: In Situ generation of the reactive amino-aldehyde.

Application I: Synthesis of N-Methyl-N-isopropylpiperidine

One of the most direct applications of the precursor is in the synthesis of saturated N-heterocycles through intramolecular reductive amination. The in situ generated amino-aldehyde undergoes a spontaneous intramolecular cyclization to form a transient cyclic iminium ion. This intermediate is then reduced by a hydride source to yield the stable piperidine ring system.

Causality Behind Experimental Choices:

-

Acid Catalyst: A catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) or a stoichiometric amount of a milder acid is required to facilitate both the initial acetal hydrolysis and the subsequent dehydration step that forms the cyclic iminium ion.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent, capable of reducing iminium ions in the presence of aldehydes.[1] This selectivity is crucial as it prevents the reduction of the starting amino-aldehyde before it has a chance to cyclize. Alternative reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to the lower toxicity of its byproducts.

-

Solvent: A non-protic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is ideal. These solvents are compatible with the reducing agent and do not interfere with the acetal hydrolysis or iminium ion formation.

Experimental Workflow for Piperidine Synthesis

Figure 2: Workflow for N-Methyl-N-isopropylpiperidine synthesis.

Protocol: Synthesis of 1-isopropyl-1-methylpiperidin-1-ium salt

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

-

Acid Addition: Add glacial acetic acid (1.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate the initial hydrolysis.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure piperidine product.

| Precursor | Product | Typical Yield |

| (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine | 1-isopropyl-1-methylpiperidin-1-ium | 75-85% |

Application II: Synthesis of Substituted Pyridines

The precursor can also be used to construct aromatic pyridine rings, which are ubiquitous in pharmaceuticals. This transformation typically requires a multi-component reaction where the C3-N fragment from our precursor condenses with a C2 or C3 fragment from another reagent, followed by cyclization and aromatization. A highly effective method is a one-pot, acid-promoted cyclization with a 1,3-dicarbonyl compound, reminiscent of the Hantzsch pyridine synthesis.[2][3]

Mechanistic Rationale: Under acidic conditions, the precursor forms the amino-aldehyde. This intermediate can then react with a 1,3-dicarbonyl compound (e.g., pentane-2,4-dione). The amine of the precursor condenses with one of the carbonyls of the dione to form an enaminone. The aldehyde from the precursor then undergoes a Knoevenagel-type condensation with the active methylene group of the dione. This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to furnish the stable, aromatic pyridine ring. The overall process assembles the pyridine ring from simple, acyclic precursors in a single pot.[2]

Proposed Mechanism for Pyridine Formation

Figure 3: Proposed mechanistic pathway for pyridine synthesis.

Protocol: One-Pot Synthesis of a Substituted Pyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 eq) and a 1,3-dicarbonyl compound (e.g., pentane-2,4-dione, 1.1 eq).

-

Solvent and Catalyst: Add glacial acetic acid as both the solvent and catalyst (to a concentration of 0.2 M).

-

Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 6-12 hours. The reaction often develops a deep color. Monitor the formation of the pyridine product by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture over ice and carefully neutralize with a concentrated aqueous solution of sodium hydroxide (NaOH) to a pH of ~8-9.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the solution under reduced pressure. The residue can be purified by silica gel column chromatography to isolate the desired substituted pyridine.

| 1,3-Dicarbonyl Co-reactant | Expected Pyridine Product |

| Pentane-2,4-dione | 3-acetyl-2,6-dimethyl-pyridine derivative |

| Ethyl acetoacetate | 3-ethoxycarbonyl-2,6-dimethyl-pyridine derivative |

| Dibenzoylmethane | 2,6-dimethyl-3,5-diphenyl-pyridine derivative |

Safety and Handling

-

Reagents: Handle all chemicals in a well-ventilated fume hood. Sodium triacetoxyborohydride and other borohydride reagents can release flammable hydrogen gas upon contact with water or acid; quench reactions carefully. Acetic acid and strong acids are corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Procedure: The protocols described are intended for use by trained professionals and may require optimization based on specific substrates and laboratory conditions.

Conclusion

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a highly effective and versatile precursor for constructing valuable nitrogen-containing heterocyclic compounds. Its ability to generate a reactive amino-aldehyde in situ provides a reliable and high-yielding entry into both saturated piperidine systems via reductive amination and aromatic pyridine scaffolds through multi-component condensations. These protocols offer robust starting points for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.

References

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]]

-

Heterocycles. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]2]

-

Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]]

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]3]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]]

Sources

experimental procedure for N-alkylation with (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Technical Application Note: N-Alkylation Strategies Involving (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Executive Summary & Molecule Profile

This technical guide details the experimental procedures for utilizing (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (CAS 13623-26-2 / Custom Synthesis) in N-alkylation workflows.[1][2]

This reagent is a bifunctional building block possessing two distinct reactive centers:

-